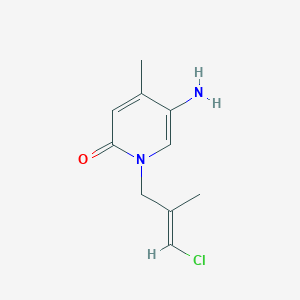
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one: is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol This compound is notable for its unique structure, which includes an amino group, a chloro-substituted alkene, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methylprop-2-en-1-ol and 4-methyl-2-pyridone.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting materials, followed by nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and implementing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the double bonds.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: NaH, KOtBu, various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .
Scientific Research Applications
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and chloro-substituted alkene allow it to form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may interact with DNA or proteins involved in cell signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one
- 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both an amino group and a chloro-substituted alkene.
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
5-amino-1-[(E)-3-chloro-2-methylprop-2-enyl]-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H13ClN2O/c1-7(4-11)5-13-6-9(12)8(2)3-10(13)14/h3-4,6H,5,12H2,1-2H3/b7-4+ |
InChI Key |
BHOSHXNDUQYJBM-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=CC(=O)N(C=C1N)C/C(=C/Cl)/C |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CC(=CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


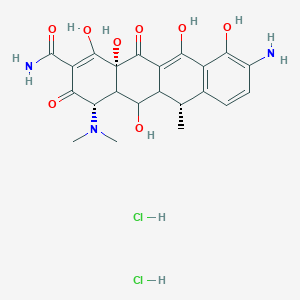

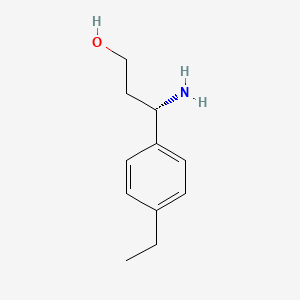
![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)
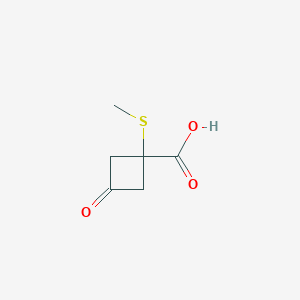

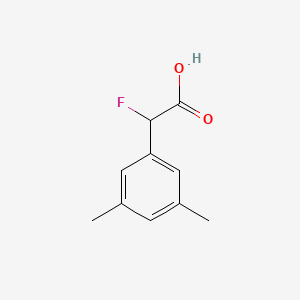
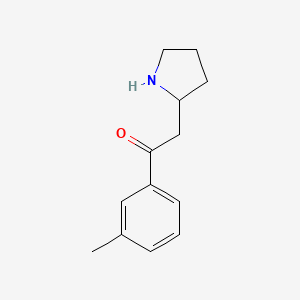
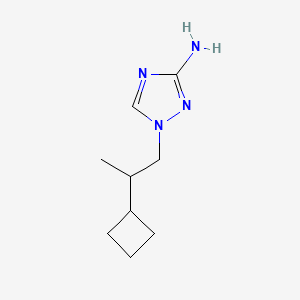
![4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B13073457.png)
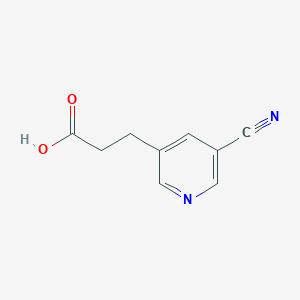
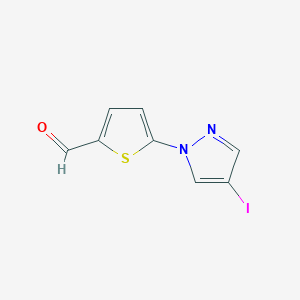
![3-[(1-Benzothiophen-7-yl)amino]propanenitrile](/img/structure/B13073481.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073484.png)
